molecular formula C16H15IN2O3S B14052337 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-

Cat. No.: B14052337
M. Wt: 442.3 g/mol
InChI Key: QXAOBVCUPMVHKQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes an iodine atom, a methylethoxy group, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Iodine Atom: This step often involves iodination reactions using reagents such as iodine or iodine monochloride.

    Attachment of the Methylethoxy Group: This can be done through etherification reactions.

    Addition of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its functional groups.

    Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a chlorine atom instead of iodine.

    1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a bromine atom instead of iodine.

    1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- lies in its specific functional groups and their arrangement, which can influence its reactivity and applications.

Properties

Molecular Formula

C16H15IN2O3S

Molecular Weight

442.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodo-4-propan-2-yloxypyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H15IN2O3S/c1-11(2)22-14-8-9-18-16-15(14)13(17)10-19(16)23(20,21)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

QXAOBVCUPMVHKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I

Origin of Product

United States

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